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Compound of Interest

Compound Name: MES potassium salt

CAS No.: 39946-25-3

Cat. No.: B1260804

Get Quote

Introduction: The "Good" Buffer for Acidic
Physiology
MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffering agent belonging to the

class of "Good's buffers," developed by Norman Good in 1966.[1] Unlike phosphate or citrate

buffers, MES minimizes ionic strength contributions and metal ion chelation, making it the gold

standard for applications requiring a stable pH between 5.5 and 6.7.

This guide details the preparation of a 0.1 M MES buffer solution, specifically addressing the

physicochemical traps—such as temperature dependence and sterilization degradation—that

often compromise experimental reproducibility.

Key Applications
Cell Culture: Ideal for plant cell culture and mammalian media requiring lower pH.

Chromatography: Cation-exchange chromatography (due to low ionic mobility).

Electrophoresis: Running buffer for resolving small proteins (Bis-Tris gels).[2]
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Physicochemical Profile
Understanding the specific form of MES in your inventory is critical for accurate molarity

calculations.

Table 1: MES Chemical Constants

Property Value Notes

Useful pH Range 5.5 – 6.7
Best buffering capacity at pH

6.1

pKa (25°C) 6.10 Mid-range pKa

pKa (37°C) 5.97
Critical: pH drops as

temperature rises

pKa/

T

-0.011 / °C Temperature coefficient

MW (Free Acid) 195.24 g/mol
Anhydrous form (CAS 4432-

31-9)

MW (Monohydrate) 213.25 g/mol
Common hydrate form (CAS

145224-94-8)

UV Cutoff < 230 nm
Transparent for most protein

assays

Protocol: Preparation by Titration (Standard
Method)
This method uses the MES Free Acid (or Monohydrate) and adjusts the pH using a strong base

(NaOH). This is preferred over mixing conjugate bases for general laboratory use due to

simplicity and speed.

A. Reagents & Equipment[7][8][9]
MES Free Acid (or Monohydrate)[3]
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Sodium Hydroxide (NaOH): 5 M or 10 M stock solution (to minimize volume change).

Water: Ultrapure Type I (Milli-Q or equivalent, 18.2 MΩ·cm).

pH Meter: Calibrated at pH 4.01 and 7.00.

Filtration Unit: 0.22 µm PES or PVDF membrane.

B. Calculations (For 1 Liter of 0.1 M Solution)
Determine the mass required based on your specific solid form:

[4][5]

If using MES Free Acid:

[3]

If using MES Monohydrate:

C. Step-by-Step Workflow
Step 1: Dissolution Add the calculated mass of MES to a beaker containing 800 mL (80% of

final volume) of ultrapure water. Stir until completely dissolved.

Note: The starting pH of MES Free Acid in solution will be acidic (~pH 3.5–4.0).

Step 2: Active pH Adjustment Place the pH probe into the solution while stirring. Slowly add 5

M NaOH.

Warning: The pH curve is logarithmic. As you approach pH 6.0, the pH will change rapidly.

Add NaOH dropwise near the target.

Step 3: Volume Normalization Transfer the solution to a volumetric flask or graduated cylinder.

Add water to reach exactly 1000 mL.

Step 4: Sterilization Filter sterilize through a 0.22 µm membrane.[4]

Critical:Do not autoclave if precise concentration and stability are required (see Section 4).[6]
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D. Process Visualization

Titration Loop
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(Shelf Life: 6 Months)

Click to download full resolution via product page
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Figure 1: Logical workflow for the preparation of MES buffer via the titration method.

Critical Technical Considerations (Expert Insights)
The Temperature Trap ( )
MES has a temperature coefficient of -0.011 pH units per °C.[7] This is often overlooked but

fatal for sensitive enzymatic assays.

Scenario: You prepare the buffer at pH 6.0 in a cold room (4°C) but use it for cell culture at

37°C.

Result: The pH at 37°C will drop to approximately 5.64.

Solution: Always adjust the pH at the temperature where the experiment will be performed,

or calculate the offset.

Sterilization: The Yellowing Effect
Autoclaving MES solutions often results in a yellow discoloration.[8][6]

Cause: Thermal degradation of the morpholine ring, potentially creating breakdown products

that absorb at 260/280 nm.

Impact: While the pH often remains stable, the unknown degradation products can interfere

with downstream UV-Vis spectrophotometry or protein stability.

Recommendation: Always use 0.22 µm filtration for sterilization.

Assay Interference
While MES is a "Good's Buffer" designed to be inert, it is incompatible with the Lowry Protein

Assay.

Mechanism: MES can reduce the Folin-Ciocalteu reagent, creating a false-positive blue color

even in the absence of protein.

Alternative: Use the Bradford Assay or BCA Assay (though BCA can also be sensitive,

Bradford is safest with MES).
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Troubleshooting Guide
Table 2: Common MES Preparation Issues

Symptom Probable Cause Corrective Action

Solution turns yellow
Autoclaving or Iron

contamination

Discard. Use filter sterilization.

[4][6][9] Check water quality for

iron.

pH drifts after 24h Temperature equilibration

Ensure buffer and pH meter

are at the same temperature

before measuring.

Precipitation
High concentration (>1M) or

cold storage

0.1 M is stable at 4°C. If 1M

stock precipitates, warm to

37°C to redissolve.

Wrong pH at 37°C Adjusted pH at 25°C

Apply correction factor (-0.011/

°C) or warm buffer before pH

adjustment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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